2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCA-PRO-LEU-OH involves the coupling of 7-methoxycoumarin-4-yl-acetyl (MCA) with the dipeptide proline-leucine (PRO-LEU). The reaction typically employs standard peptide synthesis techniques, including the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of MCA-PRO-LEU-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MCA-PRO-LEU-OH primarily undergoes hydrolysis when used as a substrate in enzyme assays. The cleavage of the peptide bond between the proline and leucine residues by matrix metalloproteinases results in the release of the fluorogenic MCA moiety .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include the enzyme of interest (e.g., matrix metalloproteinase-2) and buffer components such as Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of MCA-PRO-LEU-OH is the fluorogenic compound 7-methoxycoumarin-4-yl-acetyl (MCA), which can be detected by its fluorescence emission at 393 nm when excited at 328 nm .
Scientific Research Applications
MCA-PRO-LEU-OH is widely used in scientific research for the following applications:
Mechanism of Action
MCA-PRO-LEU-OH exerts its effects by serving as a substrate for matrix metalloproteinases. The enzyme cleaves the peptide bond between the proline and leucine residues, releasing the fluorogenic MCA moiety. This cleavage event can be monitored by measuring the fluorescence emission of MCA, providing insights into the enzyme’s activity and inhibition .
Comparison with Similar Compounds
Similar Compounds
MCA-PRO-LEU-GLY-LEU-DPA-ALA-ARG-NH2: Another fluorogenic substrate used for studying matrix metalloproteinases, with a longer peptide sequence.
MCA-LYS-PRO-LEU-GLY-LEU-DNP-DPA-ALA-ARG-NH2: A fluorogenic peptide with additional lysine and dinitrophenyl groups, used for more complex enzyme assays.
Uniqueness
MCA-PRO-LEU-OH is unique due to its simplicity and specificity for matrix metalloproteinases. Its shorter peptide sequence allows for more straightforward synthesis and analysis, making it a preferred choice for many enzyme assays .
Properties
IUPAC Name |
2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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